2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with 2-methylphenyl halide to form the piperazine derivative.
Acetylation: : The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Coupling with Trimethylphenylamine: : Finally, the acetylated piperazine is coupled with 2,4,6-trimethylphenylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring, involving nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Amines, alcohols, and suitable solvents
Major Products Formed
Oxidation: : Oxidized derivatives of the compound
Reduction: : Reduced derivatives of the compound
Substitution: : Substituted derivatives at the piperazine ring
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with receptors or enzymes that modulate biological processes.
Comparison with Similar Compounds
This compound is unique compared to other piperazine derivatives due to its specific structural features and potential biological activities. Similar compounds include:
Trimetazidine: : Used in the treatment of angina pectoris.
Ranolazine: : Used for the management of chronic angina.
Befuraline: : Investigated for its cardiovascular effects.
These compounds share the piperazine core but differ in their substituents and biological activities, highlighting the uniqueness of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide.
Properties
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-16-13-18(3)22(19(4)14-16)23-21(26)15-24-9-11-25(12-10-24)20-8-6-5-7-17(20)2/h5-8,13-14H,9-12,15H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIRRAVNVDDYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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